4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine
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Overview
Description
4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine is a heterocyclic compound that features a unique imidazo-pyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with 2-methylphenylamine in the presence of a base, followed by reduction and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyrimidine: Similar structure but with a pyrimidine ring.
2-(2-Methylphenyl)-1H-imidazo(4,5-c)pyridine: Lacks the chloro substituent.
4-Bromo-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine: Bromine instead of chlorine.
Uniqueness
4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine is unique due to its specific chloro substituent, which can influence its reactivity and biological activity. The presence of the chloro group can enhance the compound’s ability to participate in halogen bonding and affect its pharmacokinetic properties.
Properties
CAS No. |
75007-97-5 |
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Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-8-4-2-3-5-9(8)13-16-10-6-7-15-12(14)11(10)17-13/h2-7H,1H3,(H,16,17) |
InChI Key |
YSOQEAQEFGJKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(N2)C=CN=C3Cl |
Origin of Product |
United States |
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